molecular formula C16H18ClNO3 B4426648 [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride

Cat. No. B4426648
M. Wt: 307.77 g/mol
InChI Key: CPMCZSZXVPTTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride, also known as MDMA or ecstasy, is a psychoactive drug that has been widely studied for its potential therapeutic applications in the field of psychiatry. The compound was first synthesized in 1912, but it wasn't until the 1970s that it gained popularity as a recreational drug. Since then, MDMA has been classified as a Schedule I drug in the United States due to its potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits for patients with post-traumatic stress disorder (PTSD) and other psychiatric disorders.

Mechanism of Action

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating pleasure and arousal. By increasing the levels of these neurotransmitters, this compound can produce feelings of euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It can also cause muscle tension, jaw clenching, and nausea. In rare cases, this compound can cause serotonin syndrome, a potentially life-threatening condition that can occur when serotonin levels in the brain become too high.

Advantages and Limitations for Lab Experiments

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it can produce consistent and predictable effects in human subjects, making it useful for studying the effects of psychoactive drugs on behavior and cognition. However, this compound is a controlled substance, which makes it difficult to obtain and use in research. It is also a complex drug that can produce a wide range of effects, which can make it difficult to isolate specific variables in experiments.

Future Directions

There are several potential future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride. One area of interest is the use of this compound-assisted psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of interest is the development of new drugs that target the same neurotransmitter systems as this compound, but with fewer side effects and a lower potential for abuse. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its impact on brain function and mental health.

Scientific Research Applications

[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride has been the subject of numerous scientific studies in recent years, particularly in the field of psychiatry. Research has shown that this compound may be effective in treating patients with PTSD, anxiety, and depression. Studies have also shown that this compound can enhance empathy and promote feelings of closeness and trust in social situations.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-17-9-12-2-5-14(6-3-12)18-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMCZSZXVPTTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.